

Benchmarking the ADME Properties of Novel Tetrahydropyran Compounds: A Comparative Guide

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Compound of Interest

Compound Name: (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a valuable scaffold in modern medicinal chemistry. As a bioisostere of a cyclohexane ring, the introduction of a THP group can lead to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing its potential as a drug candidate.^[1] The replacement of a methylene group with an oxygen atom in the THP ring can reduce lipophilicity and introduce a hydrogen bond acceptor, which can favorably modulate solubility, permeability, and metabolic stability.^[1] This guide provides an objective comparison of key ADME parameters for a representative tetrahydropyran derivative and its corresponding cyclohexane analog, supported by experimental data and detailed methodologies for key in vitro assays.

Comparative ADME Profiling

Early assessment of ADME properties is crucial for the successful development of novel therapeutic agents.^[2] The following tables summarize key in vitro ADME properties. Table 1 provides a general benchmark for desirable ADME properties in drug discovery. Table 2 presents a direct comparison between a Janus kinase 1 (JAK1) selective inhibitor containing a tetrahydropyran moiety (Compound 19) and its cyclohexane bioisostere (Compound 18), demonstrating the impact of this structural change on key ADME parameters.^[1]

Table 1: General Benchmarks for Desirable In Vitro ADME Properties

Parameter	Assay	High-Throughput Screening Goal	Lead Optimization Goal
Solubility	Kinetic Solubility	> 50 μ M	> 100 μ M
Permeability	Caco-2 (Papp A \rightarrow B)	> 1.0×10^{-6} cm/s	> 5.0×10^{-6} cm/s
Metabolic Stability	Liver Microsome Half-life ($t_{1/2}$)	> 10 min	> 30 min
Plasma Protein Binding	% Unbound	> 5%	> 10%
CYP450 Inhibition	IC ₅₀	> 10 μ M	> 20 μ M

Table 2: Comparative ADME Data of a Tetrahydropyran Derivative and its Cyclohexane Analog[1]

Compound	Structure	LogD at pH 7.4	Rat Hepatic Intrinsic Clearance (CLint, μ L/min/mg)	Human Hepatic Intrinsic Clearance (CLint, μ L/min/mg)
18 (Cyclohexane Analog)	(Structure not provided)	2.66	179	63
19 (Tetrahydropyran Analog)	(Structure not provided)	2.08	79	24

The substitution of a cyclohexane ring with a tetrahydropyran ring in this instance led to a decrease in lipophilicity (LogD), which translated to improved clearance in both rat and human liver microsomes.[1] This highlights the potential of the THP moiety to enhance the metabolic stability of drug candidates.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable ADME data. The following are methodologies for the key experiments cited in this guide.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability of drug candidates.

- **Cell Culture:** Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
- **Assay Procedure:**
 - The test compound is added to the apical (A) side of the Caco-2 monolayer.
 - Samples are taken from the basolateral (B) side at various time points.
 - The concentration of the compound in the receiver compartment is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
- **Data Analysis:** The apparent permeability coefficient (Papp) is calculated using the formula: $Papp = (dQ/dt) / (A * C_0)$ Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C_0 is the initial concentration of the compound.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

- **Assay Setup:**
 - The test compound is incubated with human or rat liver microsomes.
 - The reaction is initiated by adding co-factors such as NADPH at 37°C.
- **Sampling:** Aliquots are taken at predefined time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

- Analysis: Samples are analyzed by LC-MS/MS to quantify the remaining parent compound.
- Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life ($t_{1/2}$).

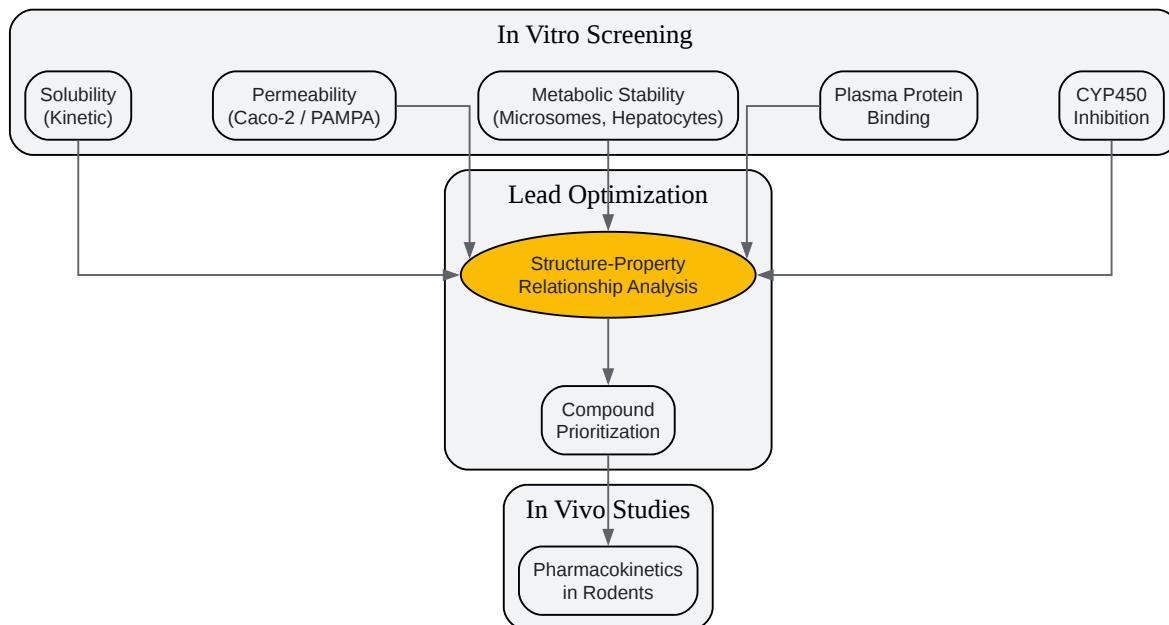
Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which can affect its distribution and efficacy.

- Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.
- Equilibration: The apparatus is incubated at 37°C until equilibrium is reached between the free drug concentrations in both chambers.
- Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
- Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

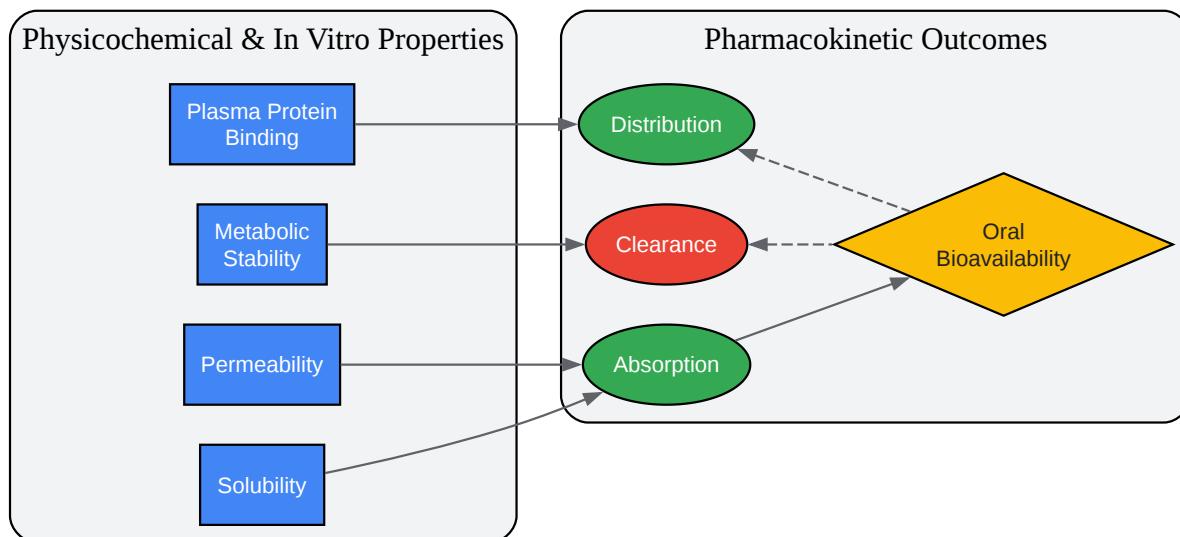
Visualizing ADME in Drug Discovery

The following diagrams illustrate key workflows and relationships in the assessment of ADME properties.



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Caption: A typical in vitro ADME screening workflow in early drug discovery.



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Caption: Logical relationships between key ADME properties and pharmacokinetic outcomes.

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